(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic derivative featuring a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural attributes include:
- Z-configuration of the imino group, critical for stereoselective interactions.
- 2-Methoxyethyl side chain at position 3, enhancing solubility in polar solvents.
- Ethyl carboxylate at position 6, influencing hydrolysis kinetics and bioavailability.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-24-17(22)12-6-7-13-15(11-12)26-18(20(13)8-10-23-2)19-16(21)14-5-4-9-25-14/h4-7,9,11H,3,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOWRAOAPSZNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic derivative of benzo[d]thiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C15H18N2O4S
- Molecular Weight: 318.38 g/mol
- Functional Groups: The compound features a furan ring, a thiazole moiety, and a carboxylate group, contributing to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to benzo[d]thiazoles exhibit significant antimicrobial activity. The target compound's structure suggests it may also possess similar properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of a related benzo[d]thiazole derivative against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, suggesting strong antibacterial potential.
Anticancer Activity
Benzo[d]thiazole derivatives are being investigated for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism involves the inhibition of topoisomerase enzymes that are crucial for DNA replication. This inhibition leads to DNA damage and subsequent cell death in cancerous cells.
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that the compound induced cytotoxicity in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings
A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Data Summary Table
Scientific Research Applications
The compound (Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, biological activity, and material science, supported by comprehensive data tables and case studies.
Structural Features
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the furan-2-carbonyl moiety enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development. The benzo[d]thiazole derivatives are often associated with significant antimicrobial , antifungal , and anticancer properties.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit potent antimicrobial activity against various bacterial strains. For instance, a derivative similar to the compound was tested against Staphylococcus aureus and showed promising results with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
Antitumor Activity
The compound's ability to inhibit tumor cell proliferation has been explored. In vitro studies using human cancer cell lines (e.g., MCF-7, H460) revealed that compounds with similar structures can induce apoptosis and inhibit cell growth .
Antitumor Activity Table
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated using the DPPH assay. Compounds derived from furan and thiazole rings typically exhibit significant free radical scavenging activities, suggesting their potential use as therapeutic agents for oxidative stress-related conditions .
Material Science
Beyond medicinal applications, the unique properties of this compound allow for exploration in material science, particularly in the development of organic semiconductors or sensors due to their electronic properties derived from the conjugated systems present in their structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Acyl Groups
(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 1173371-69-1)
- Structural Differences :
- Replaces the furan-2-carbonyl group with a 2,4-dimethylthiazole-5-carbonyl moiety.
- Uses a methyl ester (vs. ethyl) at position 4.
- Methyl ester reduces steric bulk compared to ethyl, possibly accelerating metabolic degradation .
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences :
- Features a thiazolo[3,2-a]pyrimidine core (vs. benzo[d]thiazole).
- Includes a 4-chlorophenyl substituent and methoxycarbonyl group.
- Implications: The pyrimidine ring enhances planar rigidity, favoring intercalation with DNA or enzymes.
Analogs with Varied Ester Groups
Metsulfuron methyl ester (CAS 74223-64-6)
- Structural Differences :
- Contains a triazine ring instead of a benzo[d]thiazole system.
- Uses a methyl sulfonylurea group.
Physicochemical and Functional Comparisons
Research Findings and Implications
- Steric and Electronic Effects :
- Biological Activity :
- Solubility :
Notes
- Data Gaps : Thermodynamic properties (e.g., melting point, logP) and in vivo efficacy data for the target compound are unavailable in the provided evidence.
- Research Directions : Comparative studies on hydrolysis kinetics, ALS binding assays, and field trials are recommended to validate hypothesized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
